molecular formula C19H26N2O3 B7151409 1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one

1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B7151409
M. Wt: 330.4 g/mol
InChI Key: JDRZPJWVDHBPIU-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring enhances its pharmacological properties, making it a valuable scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the amination and cyclization of functionalized acyclic substrates . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various pyrrolidin-2-one derivatives, which are valuable intermediates in organic synthesis and drug development .

Scientific Research Applications

Properties

IUPAC Name

1-benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14(22)10-17-8-5-9-21(17)19(24)16-11-18(23)20(13-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17,22H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRZPJWVDHBPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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